molecular formula C10H11NO B1266326 3-Phenylpyrrolidin-2-one CAS No. 6836-97-1

3-Phenylpyrrolidin-2-one

Cat. No. B1266326
CAS RN: 6836-97-1
M. Wt: 161.2 g/mol
InChI Key: BNWOFLCLCRHUTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenylpyrrolidin-2-one (3-PP2) is a synthetic compound with a broad range of applications in the pharmaceutical, agricultural, and industrial sectors. It is a cyclic amide with a pyrrolidine ring, which is the main component of many drugs and pesticides. 3-PP2 has been used in the synthesis of various drugs, such as anti-inflammatory agents, anti-cancer drugs, and antifungal agents. It has also been used in the synthesis of herbicides, insecticides, and fungicides. Furthermore, 3-PP2 has been used in the production of polymers, plasticizers, and surfactants.

Scientific Research Applications

Biological Importance

Pyrrolones and pyrrolidinones, which include 3-Phenylpyrrolidin-2-one, are five-membered heterocycles and are versatile lead compounds for designing powerful bioactive agents . They are among the most essential heterocyclic pharmacophores inducing prominent pharmaceutical effects .

Antimicrobial Activity

Pyrrolone and pyrrolidinone derivatives exhibit diverse biological activities, including antimicrobial activity . They can be used for the future development of novel compounds active against different infections .

Anticancer Activity

These derivatives also show anticancer activity . This suggests that they could be used in the development of potential treatments for various types of cancer .

Anti-inflammatory Activity

Another significant application of these compounds is their anti-inflammatory activity . This makes them potential candidates for the development of anti-inflammatory drugs .

Antidepressant Activity

Pyrrolone and pyrrolidinone derivatives have been found to exhibit antidepressant activity . This suggests that they could be used in the development of new antidepressant medications .

Synthesis of Alkaloids

Pyrrolidin-2-ones, including 3-Phenylpyrrolidin-2-one, have been used in the synthesis of various alkaloids . Alkaloids have a wide range of pharmacological activities and are used in many medicinal applications .

Synthesis of Unusual β-amino Acids

Pyrrolidin-2-ones are also used in the synthesis of unusual β-amino acids such as statin and its derivatives . These compounds have significant biological activities and are used in various medicinal applications .

Agrochemical Applications

Nitrogen-containing heterocyclic compounds like 3-Phenylpyrrolidin-2-one have been the topic of ample research due to their diverse and prominent biological, agrochemical, and synthetic applications . This suggests that they could be used in the development of new agrochemical products .

properties

IUPAC Name

3-phenylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c12-10-9(6-7-11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWOFLCLCRHUTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40987907
Record name 4-Phenyl-3,4-dihydro-2H-pyrrol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40987907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6836-97-1
Record name 3-Phenyl-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6836-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyrrolidinone, 3-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006836971
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Phenyl-3,4-dihydro-2H-pyrrol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40987907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenylpyrrolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Prepare by the method of Example 2.2.2 using methyl 3-cyano-2-phenylpropionate to give the title compound Rf=0.20 (silica gel, ethyl acetate).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Phenylpyrrolidin-2-one
Reactant of Route 2
3-Phenylpyrrolidin-2-one
Reactant of Route 3
3-Phenylpyrrolidin-2-one
Reactant of Route 4
3-Phenylpyrrolidin-2-one
Reactant of Route 5
3-Phenylpyrrolidin-2-one
Reactant of Route 6
3-Phenylpyrrolidin-2-one

Q & A

Q1: What is the significance of the chiral nature of 3-Phenylpyrrolidin-2-one derivatives in drug development?

A1: 3-Phenylpyrrolidin-2-one, also known as 3-phenyl-2-pyrrolidinone, possesses a chiral center, meaning it exists as two enantiomers. These enantiomers, designated as (+)-(R) and (-)-(S), exhibit distinct spatial arrangements of atoms. [] This chirality is crucial in drug development as enantiomers can interact differently with biological targets, leading to variations in pharmacological activity, potency, and even toxicity. []

Q2: How do the crystal structures of racemic and enantiopure forms of 3-ethyl-3-phenylpyrrolidin-2-one differ, and what are the implications of these differences?

A2: Research has shown that racemic and enantiopure forms of 3-ethyl-3-phenylpyrrolidin-2-one demonstrate significant differences in their crystal structures. [] Specifically, the enantiopure forms exhibit distinct supramolecular organization and hydrogen bonding patterns compared to the racemic mixture. [] These structural variations can influence physicochemical properties such as melting point, solubility, and consequently, bioavailability, which are critical considerations in drug formulation and development.

Q3: What makes α-substituted lactams and acetamides, including 3-Phenylpyrrolidin-2-one derivatives, promising candidates for treating drug-resistant epilepsy?

A3: Studies indicate that α-substituted lactams and acetamides, a chemical class encompassing 3-Phenylpyrrolidin-2-one derivatives, display a broad spectrum of anticonvulsant activity. [] Importantly, these compounds have shown efficacy in animal models of drug-resistant epilepsy, highlighting their potential to overcome limitations of current therapies. [] Furthermore, preclinical and limited clinical data suggest a favorable safety profile for these compounds, further strengthening their potential as therapeutic agents for epilepsy. []

Q4: Which structural modifications within the α-substituted lactam and acetamide class are considered particularly promising for enhancing anticonvulsant activity?

A4: Research focusing on structure-activity relationships has identified specific structural motifs within the α-substituted lactam and acetamide class that are associated with enhanced anticonvulsant activity. [] Notably, derivatives related to 3-ethyl-3-phenylpyrrolidin-2-one, 2-phenylbutyramide, and 2-sec-butylvaleramide have emerged as particularly promising candidates. [] Further exploration of these structural classes may lead to the development of more potent and selective antiepileptic drugs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.